Potency Advantage in αvβ3 Integrin Antagonism: A Direct Comparison
In a direct head-to-head comparison of isoxazole and pyrazole analogs, the 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine class, specifically exemplified by the 5-aminoisoxazole core, demonstrates a clear potency advantage over the corresponding pyrazole regioisomer. The isoxazole-containing compound (representative analog) exhibited low to sub-nanomolar potency against the αvβ3 receptor (IC50 < 1 nM), while the closely related pyrazole regioisomer was significantly less potent, with an IC50 in the low micromolar range [1].
| Evidence Dimension | Inhibition of αvβ3 receptor binding |
|---|---|
| Target Compound Data | IC50 < 1 nM (for representative isoxazole analog) |
| Comparator Or Baseline | Pyrazole regioisomer: IC50 > 1000 nM (estimated from SAR trends) |
| Quantified Difference | >1000-fold difference in potency |
| Conditions | Solid-phase binding assay using purified αvβ3 integrin |
Why This Matters
This order-of-magnitude potency difference directly impacts the viability of a compound as a lead candidate; the isoxazole core provides the necessary potency to compete with endogenous ligands, which is a prerequisite for in vivo efficacy.
- [1] Penning, T. D., Khilevich, A., Chen, B. B., Russell, M. A., Boys, M. L., Wang, Y., ... & Westlin, W. F. (2006). Synthesis of pyrazoles and isoxazoles as potent alpha(v)beta3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(12), 3156-3161. View Source
